2-hydroxy-N'-(naphthalen-1-yl)-2,2-diphenylacetohydrazide
Overview
Description
2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydroxyl group, a naphthalene ring, and two phenyl groups attached to an acetohydrazide moiety
Preparation Methods
The synthesis of 2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide typically involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with naphthalen-1-ylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product .
Chemical Reactions Analysis
2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the complex formed .
Comparison with Similar Compounds
2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide can be compared with other similar compounds, such as:
2-hydroxy-N-naphthalen-1-yl-benzamide: This compound has a similar naphthalene ring and hydroxyl group but differs in the presence of a benzamide moiety instead of the diphenylacetohydrazide structure.
2-hydroxy-N-methyl-2-naphthalen-1-ylacetamide: This compound features a naphthalene ring and a hydroxyl group, with a methyl group attached to the acetamide moiety.
The uniqueness of 2-hydroxy-N’-(naphthalen-1-yl)-2,2-diphenylacetohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-hydroxy-N'-naphthalen-1-yl-2,2-diphenylacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(26-25-22-17-9-11-18-10-7-8-16-21(18)22)24(28,19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17,25,28H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNCVMDGLQOJSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=CC=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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